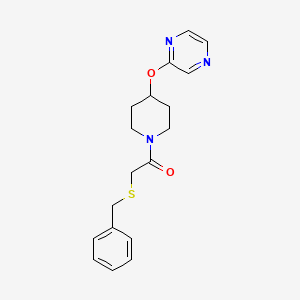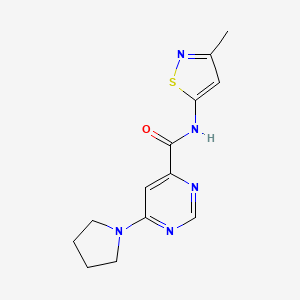![molecular formula C16H18F3NO2 B2547310 N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide CAS No. 2411263-87-9](/img/structure/B2547310.png)
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as TFP or trifluoromethylphenylpropenamide. The compound is a small molecule inhibitor that has been shown to have promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of TFP involves the inhibition of the histone acetyltransferase p300. This enzyme is responsible for the acetylation of histone proteins, which plays a crucial role in the regulation of gene expression. The inhibition of p300 by TFP results in the reduction of histone acetylation, which leads to changes in gene expression patterns.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFP are largely dependent on the specific biological system being studied. In general, TFP has been shown to affect gene expression patterns and cell proliferation. It has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFP is its specificity for p300. This allows for the selective inhibition of this enzyme, without affecting other related enzymes. Additionally, TFP has been shown to have low toxicity in vitro and in vivo. However, one limitation of TFP is its relatively low potency compared to other inhibitors of p300.
Direcciones Futuras
There are several future directions for the use of TFP in scientific research. One potential application is in the study of epigenetic modifications and their role in disease. TFP may also be used as a tool to study the role of p300 in specific biological processes, such as cell differentiation and development. Additionally, the development of more potent inhibitors of p300 may lead to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of TFP involves the reaction of 3,4,5-trifluorobenzyl bromide with 2-oxo-tetrahydrofuran and subsequently reacting the resulting compound with propargylamine. The final product is obtained by reacting the resulting intermediate with acetic anhydride.
Aplicaciones Científicas De Investigación
TFP has been used in various scientific research applications. It has been shown to be a potent inhibitor of the histone acetyltransferase p300, which is involved in the regulation of gene expression. TFP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, TFP has been used as a tool to study the role of p300 in various biological processes.
Propiedades
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c1-3-15(21)20(10(2)14-5-4-6-22-14)9-11-7-12(17)16(19)13(18)8-11/h3,7-8,10,14H,1,4-6,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTLCIXCFCNSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N(CC2=CC(=C(C(=C2)F)F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2547233.png)


![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)
![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)

![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)

